molecular formula C25H20ClN3OS B2773790 2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-21-5

2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2773790
CAS RN: 536706-21-5
M. Wt: 445.97
InChI Key: ADLKKILNULRJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains several aromatic rings, including a pyrimido[5,4-b]indole ring and phenyl rings. It also has a sulfanyl group attached to a chlorophenyl group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitutions, nucleophilic substitutions, and redox reactions .


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available for this compound.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, such as pyrimidines and indoles, often focuses on their synthesis due to their importance in pharmaceuticals and materials science. For example, studies have detailed the synthesis of thiophene and pyrrole derivatives via heterocyclization, highlighting methods for creating complex structures from simpler starting materials, potentially relevant for synthesizing the target compound (Rozentsveig et al., 2022).

Nucleophilic Substitution Reactions

The nucleophilic displacement of a methylsulfanyl group on pyrimidinones, as explored in certain studies, demonstrates the reactivity of such groups in the presence of electrophilic agents, which is crucial for the chemical manipulation and creation of novel compounds (Kikelj et al., 2010).

Molecular Docking and Spectroscopic Analysis

Molecular docking and spectroscopic analyses, including FT-IR, FT-Raman, and NBO analysis, have been applied to similar compounds, providing insights into their structural properties, stability, and potential interactions with biological targets. Such studies are fundamental for assessing the biological activity and therapeutic potential of new chemical entities (Alzoman et al., 2015).

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial activity, indicating potential applications in developing new antibiotics or antiseptics. The ability to inhibit bacterial growth or interfere with microbial enzymes underscores the biomedical relevance of research on these chemicals (Hafez et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activity could also be explored, given the biological activity exhibited by similar compounds .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c1-15-11-16(2)13-18(12-15)29-24(30)23-22(19-8-4-6-10-21(19)27-23)28-25(29)31-14-17-7-3-5-9-20(17)26/h3-13,27H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLKKILNULRJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.